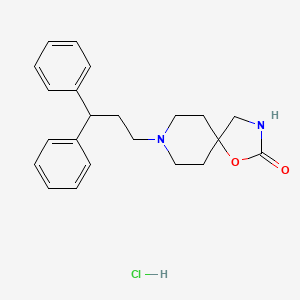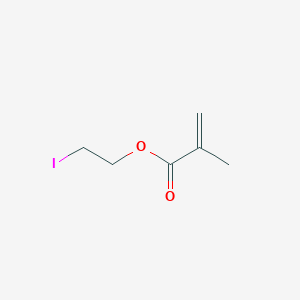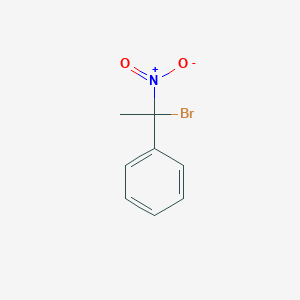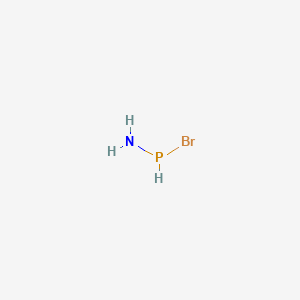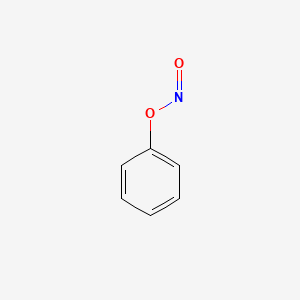
Phenyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl nitrite is an organic compound with the molecular formula C₆H₅NO₂ It is an ester of nitrous acid and phenol, characterized by the presence of a nitrite group (−ONO) attached to a phenyl ring
Preparation Methods
Phenyl nitrite can be synthesized through the reaction of phenol with nitrous acid. The reaction typically involves the use of sodium nitrite and a mineral acid such as hydrochloric acid. The process can be summarized as follows:
- Synthetic Route:
- Phenol is dissolved in an aqueous solution.
- Sodium nitrite is added to the solution.
- A mineral acid (e.g., hydrochloric acid) is slowly added to the mixture, generating nitrous acid in situ.
- The reaction proceeds at a controlled temperature to form this compound.
- Industrial Production:
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Phenyl nitrite undergoes various chemical reactions, including:
- Oxidation:
- This compound can be oxidized to form nitrobenzene. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction:
- Reduction of this compound can yield aniline (phenylamine). Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides such as lithium aluminum hydride.
- Substitution:
- This compound can participate in electrophilic substitution reactions. For example, it can react with halogens to form halogenated nitrites.
Scientific Research Applications
Phenyl nitrite has several applications in scientific research:
- Chemistry:
- It is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and as a precursor for other nitrogen-containing compounds.
- Biology:
- This compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
- Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the treatment of cardiovascular diseases.
- Industry:
- In the industrial sector, this compound is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl nitrite involves its ability to release nitric oxide (NO), a potent signaling molecule. Nitric oxide can interact with various molecular targets, including enzymes and receptors, to modulate physiological processes. The release of nitric oxide from this compound can lead to vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission.
Comparison with Similar Compounds
Phenyl nitrite can be compared with other nitrite esters and nitro compounds:
- Alkyl Nitrites:
- Alkyl nitrites, such as amyl nitrite and butyl nitrite, are similar in structure but differ in the alkyl group attached to the nitrite. These compounds are also known for their vasodilatory effects and are used medically and recreationally.
- Nitro Compounds:
- Nitro compounds, such as nitrobenzene, contain a nitro group (−NO₂) instead of a nitrite group (−ONO). While both types of compounds are used in organic synthesis, nitro compounds are generally more stable and less reactive than nitrite esters.
- Phenylamine (Aniline):
- Phenylamine, also known as aniline, is a primary amine derived from this compound through reduction. It is a key intermediate in the production of dyes, pharmaceuticals, and polymers.
Properties
IUPAC Name |
phenyl nitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXSIBTBYVJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517410 |
Source


|
| Record name | Phenyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34207-39-1 |
Source


|
| Record name | Phenyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
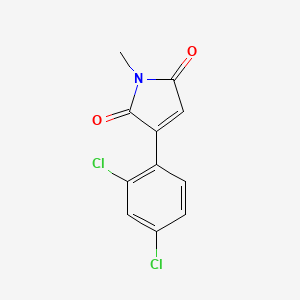

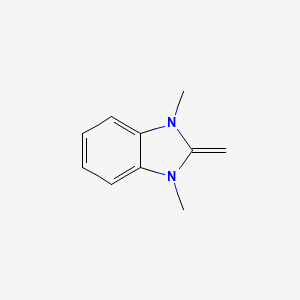
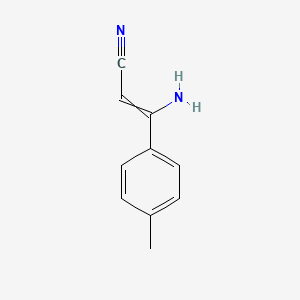
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
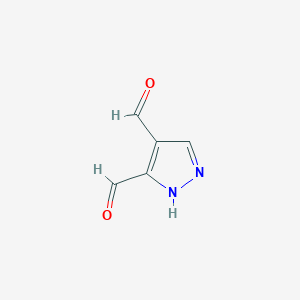
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
